molecular formula C9H7N B14033116 4-Deuterioquinoline

4-Deuterioquinoline

Cat. No.: B14033116
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-UICOGKGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-4-D is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-4-D can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method offers rapid synthesis with isolated yields up to 57% within 3 minutes.

Another method involves the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction includes an addition reaction and condensation reaction.

Industrial Production Methods

Industrial production of Quinoline-4-D often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline-4-D undergoes various chemical reactions, including:

    Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.

Scientific Research Applications

Quinoline-4-D has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline-4-D involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. Quinoline-4-D stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is particularly effective against bacterial infections.

Comparison with Similar Compounds

Quinoline-4-D can be compared with other quinoline derivatives such as:

Quinoline-4-D stands out due to its unique synthesis methods, broad range of applications, and specific mechanism of action.

Properties

Molecular Formula

C9H7N

Molecular Weight

130.16 g/mol

IUPAC Name

4-deuterioquinoline

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i5D

InChI Key

SMWDFEZZVXVKRB-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=CC=NC2=CC=CC=C12

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

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